![molecular formula C45H62ClN7O11 B1192564 Coumarin-TMP-Halo](/img/structure/B1192564.png)
Coumarin-TMP-Halo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-TMP-Halo is a specific fluorescent protein labeling agent.
Scientific Research Applications
Overview of Coumarin
Coumarin is a versatile scaffold widespread in nature, found in many plants, fungi, and bacteria. Its biological activities, stemming from interactions with various enzymes and receptors, make it an effective template for the discovery of high-value chemicals. Coumarin's applications extend beyond medicinal chemistry to agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Coumarin in Medicinal Chemistry
Coumarins, characterized as 1,2 benzopyrones, are notable for their broad biological activities. Synthetic procedures have expanded their chemical space, allowing them to interact noncovalently with many enzymes and receptors. Coumarins are utilized in treating various diseases due to their anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative properties. They are also applied as fluorescent sensors in biological systems (Pereira et al., 2018).
Binding Mechanism with Human Serum Albumin
The study of coumarin derivatives' binding with human serum albumin (HSA) provides insights into their therapeutic applications. These derivatives interact with HSA, influencing fluorescence intensity and protein structure, which is crucial for designing new coumarin-based therapeutic agents against various diseases (Garg et al., 2013).
Anti-inflammatory Properties
Coumarins' anti-inflammatory properties have been extensively studied through in vitro and in vivo experimental models. They inhibit various parameters like cytokines, oxidative stress, and inflammatory cells, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).
Diversity in Biological Activities
Simple coumarins and their analogues, due to their biological activities, are of interest in medicinal chemistry. They serve as antitumoral, anti-HIV agents, CNS-active compounds, and exhibit anticoagulant, anti-inflammatory, antimicrobial, and antioxidant activities (Borges et al., 2005).
Applications in Pharmacotherapy of Breast Cancer
Coumarin derivatives have been explored for breast cancer chemotherapy. Their ability to inhibit sulfatase and aromatase and act as selective estrogen receptor modulators (SERMs) highlights their potential as antibreast cancer agents (Musa et al., 2008).
Multitarget Ligands in Neurodegenerative Diseases
Coumarins act as selective enzyme inhibitors and multitarget ligands in diseases like Alzheimer’s and Parkinson’s. Their diverse synthetic transformations allow for targeted pharmacological interventions (Stefanachi et al., 2018).
Wide Range of Medicinal Applications
Coumarin compounds interact with enzymes and receptors, exhibiting a wide array of medicinal applications including anticoagulant, antineurodegenerative, anticancer, and more. Their role in supramolecular medicinal agents and as diagnostic agents and biological stains is significant (Peng et al., 2013).
Synthesis and Medicinal Chemistry of Coumarin Sulfonamides
Coumarin sulfonamides showcase broad spectrum biological activities such as anticancer, antibacterial, and antiviral. The review on the synthesis and medicinal chemistry of these compounds provides insights into therapeutic applications, especially in oncology (Rubab et al., 2022).
Trending Topics in Drug Discovery
The recent trends in coumarin research emphasize their potential as drug design scaffolds, fluorescent probes, and diagnostic tools in drug discovery (Carneiro et al., 2021).
Potential and Challenges in Drug Development
While coumarin derivatives exhibit a wide spectrum of biological activities, their actual use in clinics is limited. The review discusses their mechanism of action and challenges in developing new drugs, highlighting the potential of coumarins as lead compounds (Litasova et al., 2022).
Therapeutic Journey and SAR Studies
Coumarins are identified for their specific biological activities in various fields, including antineurodegeneratives and anticancers. Their structural analysis helps in the discovery of novel synthetic methodologies and biological activities (Barot et al., 2015).
properties
Molecular Formula |
C45H62ClN7O11 |
---|---|
Molecular Weight |
912.48 |
IUPAC Name |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C45H62ClN7O11/c1-5-53(6-2)34-12-13-35-33(27-41(56)64-36(35)28-34)30-63-45(57)52-44-50-29-32(43(47)51-44)24-31-25-37(58-3)42(38(26-31)59-4)62-20-11-17-48-39(54)14-15-40(55)49-18-21-61-23-22-60-19-10-8-7-9-16-46/h12-13,25-29H,5-11,14-24,30H2,1-4H3,(H,48,54)(H,49,55)(H3,47,50,51,52,57) |
InChI Key |
VQMHJXSEKFTQTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=NC=C(C(=N3)N)CC4=CC(=C(C(=C4)OC)OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Coumarin-TMP-Halo; Coumarin TMP Halo; CTH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.